(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid

Peptide Synthesis Chiral Building Blocks Stereochemistry

Researchers synthesizing enantiopure PNA monomers or constrained peptidomimetics often face diastereomer contamination and yield loss with racemic or mismatched building blocks. This (S)-configured, Boc-protected γ-bromo acid is the precise solution for reproducible SN2 installations without chiral compromise. - Ensures ≥95% chiral purity for downstream Fmoc-SPPS, eliminating the 50% yield loss from chiral HPLC separation required by racemic sources. - Fine-tuned γ-bromine reactivity enables room-temperature library synthesis with S-, N-, and O-nucleophiles while preventing premature elimination. - Batch-to-batch consistency minimizes baseline toxicity from residual silver salts, ensuring reliable cell-based assay data.

Molecular Formula C9H16BrNO4
Molecular Weight 282.13 g/mol
Cat. No. B12109788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid
Molecular FormulaC9H16BrNO4
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCBr)C(=O)O
InChIInChI=1S/C9H16BrNO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
InChIKeyMNLNTCJWJBWEJJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid – A Chiral Amino Acid Intermediate


(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid (CAS 637008-54-9, MFCD03426135) is a chiral pool building block belonging to the class of Boc-protected non-proteinogenic α-amino acids . Characterized by a single (S)-configured stereocenter, a terminal γ-bromine atom, and an acid-labile tert-butoxycarbonyl protecting group, this compound is a versatile C4 scaffold for nucleophilic displacement. It is a critical intermediate in the synthesis of optically active, side-chain functionalized amino acids, peptidomimetics, and chiral peptidic nucleic acid (PNA) monomers, as established by Taddei and co-workers [1].

Why (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid Cannot Be Simply Interchanged


Generic substitution of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid with its racemic mixture, chiral opposite, or deprotected analog is not scientifically valid due to divergent reactivity and stereochemical fidelity. The defined (S)-stereochemistry is essential for generating enantiomerically pure downstream products, directly influencing the biological activity of peptide-based therapeutics . The Boc group provides reliable orthogonality in SPPS, while unprotected or Fmoc-protected analogs dictate incompatible deprotection strategies . Furthermore, the γ-bromine's leaving group ability is finely balanced for SN2 displacements, making chlorine analogs unreactive and iodine analogs prone to premature elimination under basic conditions, thus compromising synthetic yields and product purity [1]. Selecting this specific compound ensures reproducible installation of diverse nucleophiles with chiral integrity.

Product-Specific Evidence for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid Selection


Defined (S)-Enantiomer for Chiral Pool Synthesis: Optical Purity and Stereochemical Fidelity

The compound is commercially supplied as a single (S)-enantiomer with confirmed chiral identity, as evidenced by its assigned InChI and SMILES containing the '@@' stereodescriptor for D-configuration at the α-carbon . The closely related, deprotected analog, (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, exhibits a specific rotation of +16° (c=1, MeOH) . In contrast, the racemic or (R)-isomer will produce diastereomeric mixtures in peptide elongation, significantly reducing the pharmacological purity and activity of the final product. Using this defined enantiomer bypasses chiral resolution steps, improving process mass intensity.

Peptide Synthesis Chiral Building Blocks Stereochemistry

Superior Reactivity of γ-Bromine as a Leaving Group in SN2 Displacement for PNA Monomer Construction

The γ-bromine atom in (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid demonstrates quantitative reactivity in nucleophilic substitutions with nucleobases. In a foundational protocol, the benzyl ester of this compound reacted with adenine, cytosine, thymine, and guanine to afford the corresponding optically active N-Boc-4-nucleobase-butyrines in good yields, typically 60-80% for the multi-step sequence from Boc-glutamic acid [1]. This contrasts with the 4-chloro analog, which requires harsher conditions, and the 4-iodo variant, which is susceptible to base-catalyzed elimination, leading to lower yields and racemization [2]. The bromine derivative thus uniquely balances reactivity and stability.

Nucleophilic Substitution Modified Amino Acids Peptidic Nucleic Acids (PNA)

Orthogonal Boc Protection Enables Facile Fmoc-SPPS Compatibility and Reaction Sequencing

The orthogonal Boc protection in (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid is strategically advantageous over other protecting groups. In the synthesis of DNA nucleobase-carrying amino acids, the Boc group was selectively exchanged for the base-labile Fmoc group post-nucleophilic substitution. This enabled smooth integration into standard Fmoc-SPPS protocols [1]. Using an Fmoc-protected 2-amino-4-bromobutanoic acid directly would risk premature side-chain deprotection during the basic nucleophile coupling step, as observed for Fmoc-Ser(tBu)-OH under similar conditions. The Boc group thus provides superior stability to secondary amines and strong bases used in SN2 reactions.

Solid-Phase Peptide Synthesis Protecting Group Strategy Fmoc Chemistry

Validated Synthetic Protocol Straight from Glutamic Acid for Scalable Production

A validated synthetic procedure exists for precisely this compound starting from cheap, chiral pool L-glutamic acid. N-Boc-glutamic acid α-benzyl ester is transformed into the 4-bromo-2-(tert-butoxycarbonylamino)-butyric acid benzyl ester (a direct precursor to the target acid) using Barton-Crich radical decarboxylation in >70% yield [1]. This contrasts with alternative routes to non-natural amino acids requiring stoichiometric chiral auxiliaries or asymmetric hydrogenation, which are less atom-economical and use more expensive catalysts. This published route confirms the compound can be reliably produced at scale with predictable cost.

Process Chemistry Route Scouting Barton-Crich Decarboxylation

Application Scenarios for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid


Chiral PNA Monomer Preparation for Antisense Therapeutics Research

In the synthesis of optically pure peptidic nucleic acid (PNA) monomers, (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid serves as the optimal electrophilic substrate. As demonstrated by Taddei et al., its use guarantees the installation of all four DNA nucleobases while preserving the (S)-configuration, yielding monomers directly compatible with Fmoc-based SPPS [1]. This avoids the diastereomer contamination issues encountered with racemic bromo acid sources, which require chiral HPLC separation and reduce overall yield by 50%.

Scalable Synthesis of Conformationally Constrained Peptidomimetics

The γ-bromine functionality of this compound is ideal for introducing thioether, amine, or heterocyclic groups to form peptidomimetic constraints. Ciapetti et al. (1998) have demonstrated that reactions with sulfur, nitrogen, and oxygen nucleophiles proceed at room temperature, enabling the parallel synthesis of diverse libraries of locked peptide architectures [2]. The stability of the Boc group under these conditions prevents undesired polymerization, making it a superior choice over Fmoc-protected analogs for library synthesis.

Non-Hydrolyzable Isosteres for Enzyme Inhibition Studies

For medicinal chemists designing protease inhibitors, this compound provides a gateway to synthesizing γ-substituted, non-hydrolyzable transition-state isosteres. Its SN2 reactivity allows for the introduction of carboxylic acid bioisosteres (e.g., tetrazole, acylsulfonamide) at the γ-position, directly from the bromide [2]. The high purity (typically 95%) reduces baseline toxicity from residual silver salts (common in HBr removal from amino acid hydrobromides), a documented issue in cell-based assays .

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